molecular formula C7H5IO2 B015625 4-Hydroxy-3-iodobenzaldehyde CAS No. 60032-63-5

4-Hydroxy-3-iodobenzaldehyde

Cat. No. B015625
CAS RN: 60032-63-5
M. Wt: 248.02 g/mol
InChI Key: KNQVIRRXVOTGGT-UHFFFAOYSA-N
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Description

4-Hydroxy-3-iodobenzaldehyde (4-HIBA) is an organic compound with a molecular formula of C7H5IO2. It is an aldehyde, a type of compound that contains a carbon-oxygen double bond (C=O) and is characterized by the presence of a hydrogen atom attached to the carbon atom of the double bond. 4-HIBA is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. It has been used in the synthesis of the antifungal drug itraconazole, the anticonvulsant drug phenytoin, and the insecticide fipronil. 4-HIBA has also been used in the synthesis of a variety of other compounds, including dyes, fragrances, and antioxidants.

Scientific Research Applications

  • Solid Phase Organic Synthesis : Secondary amide-based linkers derived from 4-hydroxybenzaldehyde can significantly enhance solid phase organic synthesis, leading to high purity products (Swayze, 1997).

  • Medicinal Applications : Oral administrations of 4-Hydroxybenzaldehyde have been found effective in treating malignant lymphoma, indicating potential applications in lymphomas and leukemias treatment (Journal of Oncology Research, 2018).

  • Molecular Synthesis : A method for identifying iodination and bromination products of 3-hydroxybenzaldehyde has been developed, aiding the preparation of complex molecules useful in synthons (Blasco et al., 2017).

  • Analytical Chemistry : Newly synthesized 4-hydroxy-3-methoxybenzaldehyde Schiff bases can be studied using UV spectrophotometry and high-performance liquid chromatography, offering reliable and economical analysis for various derivatives (Chigurupati et al., 2017).

  • Polymer Science : Unsaturated cyano-substituted homo- and copolyesters prepared from 1-hydroxy-4-(2-cyano-2-carboxyvinyl) benzene exhibit increased hydrophilicity, solubility, and thermal stability compared to reference polyesters, with applications in crosslinked polymers (Mikroyannidis, 1995).

  • Charge Transfer Studies : Intramolecular charge transfer in 4-hydroxy-3-methoxybenzaldehyde (HMB) affects its fluorescence spectrum, with potential implications in spectroscopic studies (Rajendiran & Balasubramanian, 2008).

  • Pharmaceutical Chemistry : 4-Hydroxy-3-methylchalcone, synthesized from a Reimer-Tiemann reaction product, shows better antibacterial activity against Staphylococcus aureus than its methoxy counterpart, highlighting its potential in antibacterial drug discovery (Hapsari et al., 2018).

  • Thermophysical Properties : Solid aldehydes like 4-hydroxybenzaldehyde exhibit specific thermophysical properties, such as varying enthalpies and entropies of fusion, as well as temperature-dependent heat capacities (Temprado et al., 2008).

  • Synthesis of Vanillin : A promising and practical method for synthesizing vanillin, an important chemical intermediate in perfumery and pharmaceutical industries, has been proposed (Tan Ju & Liao Xin, 2003).

properties

IUPAC Name

4-hydroxy-3-iodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IO2/c8-6-3-5(4-9)1-2-7(6)10/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNQVIRRXVOTGGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40359529
Record name 4-hydroxy-3-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

60032-63-5
Record name 4-hydroxy-3-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 4-hydroxybenzaldehyde (2.0 g, 16.39 mmol) in AcOH (30 mL) was added N-iodosuccinimide (4.5 g, 19.67 mmol). The reaction mixture was stirred at r.t. for 16 h, then filtered. The filtrate was poured onto water (100 mL) and EtOAc (50 mL) was added. The aqueous fraction was separated, then extracted with EtOAc (3×50 mL). The combined organic fractions were washed with water (2×20 mL), dried (Na2SO4), filtered and concentrated in vacuo to give the title compound (2.0 g, 50%) as a white solid that was used without further purification. LCMS (ES−) 247.1 (M−H)−, RT 1.44 minutes (Method 9).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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